molecular formula C24H17Br2ClI2N2O5 B14563411 Swipe CAS No. 61971-51-5

Swipe

Cat. No.: B14563411
CAS No.: 61971-51-5
M. Wt: 862.5 g/mol
InChI Key: KKOAUIYXYLSWLA-UHFFFAOYSA-N
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Description

Introduction

Historical Context of Swipe Compound Development

The development of this compound as a chemical compound emerged from the need to enhance weed control efficacy in cereal crops such as wheat and barley. Early herbicide formulations often relied on single active ingredients, which limited their effectiveness against diverse weed species and increased the risk of herbicide resistance. This compound’s formulation, introduced by Sharda Cropchem Limited, innovatively combined bromoxynil (present as mixed octanoate and heptanoate esters) and 2,4-D (as 2-ethylhexyl ester) to synergistically target broadleaf weeds.

The compound’s registration (No. 34380 under the Pest Control Products Act) marked a milestone in integrated weed management. By leveraging dual-action chemistry, this compound disrupted photosynthetic pathways and cell membrane integrity in weeds, providing farmers with a reliable tool for crop protection. Its development timeline aligns with advancements in esterification techniques, which improved the compound’s stability and absorption rates in plant tissues.

Table 1: Key Components of this compound Herbicide
Active Ingredient Chemical Formula Concentration (g/L)
Bromoxynil (ester form) C₇H₃Br₂NO 280
2,4-D (ester form) C₁₀H₁₈Cl₂O₂ 280

Research Significance in Multidisciplinary Applications

This compound’s formulation has catalyzed research in agricultural science, environmental chemistry, and materials engineering. Its dual herbicide groups (Group 4 and 6) enable cross-disciplinary studies on resistance management and ecological impact. For instance, research into spray buffer zones has revealed this compound’s reduced drift potential compared to older phenoxy herbicides, mitigating risks to aquatic ecosystems.

In materials science, this compound’s chemical structure (C₂₄H₁₇Br₂ClI₂N₂O₅) has inspired innovations in adsorbent technologies. A 2024 study demonstrated that derivatives of this compound’s bromoxynil component could enhance uranium detection in environmental samples, showcasing its potential beyond agriculture. Additionally, the compound’s ester groups have been modeled in computational chemistry to predict interactions with soil organic matter, informing sustainable application practices.

Table 2: this compound’s Multidisciplinary Research Impact
Field Research Focus Key Finding
Agriculture Resistance management Tank mixtures delay weed resistance
Environmental Science Buffer zone optimization 1m terrestrial buffer minimizes drift
Materials Engineering Adsorbent material synthesis Bromoxynil analogs detect uranium

Properties

CAS No.

61971-51-5

Molecular Formula

C24H17Br2ClI2N2O5

Molecular Weight

862.5 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanoic acid;3,5-dibromo-4-hydroxybenzonitrile;4-hydroxy-3,5-diiodobenzonitrile

InChI

InChI=1S/C10H11ClO3.C7H3Br2NO.C7H3I2NO/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;2*8-5-1-4(3-10)2-6(9)7(5)11/h3-5,7H,1-2H3,(H,12,13);2*1-2,11H

InChI Key

KKOAUIYXYLSWLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C1=C(C=C(C(=C1Br)O)Br)C#N.C1=C(C=C(C(=C1I)O)I)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Methods

Swipe in Biometrics vs. Other Gesture Recognition Systems

Table 1 compares this compound gestures with similar touch-based interaction methods:

Gesture Type Key Features Applications Accuracy/Performance References
This compound Multi-dimensional data (speed, acceleration, arc distance); 14+ features extracted Authentication, sex prediction, HCI 85–92% accuracy in sex prediction; EER (Equal Error Rate) of 8.2% in authentication
Slide Continuous positional tracking; similar to this compound but lacks acceleration metrics Survey interfaces, basic user interaction Predictive validity comparable to Likert scales; less robust than this compound for modeling
Tap Single-point contact; limited to timing and pressure data Basic authentication, button interaction Lower distinctiveness (EER ~15–20%); vulnerable to imitation
Rotation Circular motion (clockwise/counterclockwise); angular velocity metrics Gesture-based controls Limited research; preliminary accuracy ~70–75%

Key Findings:

  • This compound outperforms tap and rotation gestures in biometric distinctiveness due to its multi-dimensional data .
  • Slide and this compound are both continuous interfaces, but this compound’s acceleration and geometry features enhance predictive modeling robustness .

This compound Test in Geotechnical Engineering vs. Other Loading Methods

Table 2 compares the this compound Test with similar foundation analysis techniques:

Method Loading Type Key Metrics Applications Advantages/Limitations References
This compound Test Combined incremental loading Failure envelope in V-H-M (vertical-horizontal-moment) space Offshore foundations, anisotropic soils High accuracy for complex loading; computationally intensive
Fixed Displacement Proportional displacement paths Predefined load ratios Simplified stability analysis Faster but underestimates failure envelope by 10–15% in anisotropic conditions
Monotonic Loading Single-directional loading Ultimate bearing capacity Basic foundation design Ignores combined load effects; unsuitable for real-world offshore scenarios

Key Findings:

  • The this compound Test provides superior accuracy for anisotropic soils compared to fixed displacement methods but requires advanced computational resources .
  • Monotonic loading is obsolete for modern offshore engineering, where multi-directional loads dominate .

Preparation Methods

Substrate Materials and Their Properties

The substrate forms the foundation of swipe performance, influencing mechanical stability, thermal resistance, and compatibility with reagents. Key materials include:

Glass Fiber Filters

  • Advantages : High particle retention (≥90% for 0.3 µm particles), thermal stability (up to 300°C), and low extractables (<0.1%).
  • Applications : Preferred for β-emitter collection in radiation monitoring due to 79–95% recovery rates in liquid scintillation counting.

Cellulose-Based Materials

  • Cotton : Exhibits 56–72% recovery for tritium but requires pre-wetting with 20–100 µL water to double collection efficiency.
  • Water-Soluble Paper : Enables homogeneous dispersion in scintillation cocktails, reducing self-absorption artifacts (63–65% efficiency for ³H).

Synthetic Fibers

  • Polyester Blends : Resistant to acidic/alkaline reagents, ideal for swipes impregnated with crown ethers or β-keto esters.
Table 1: Substrate Performance Comparison
Material Thermal Limit (°C) Recovery Efficiency (%) Primary Use Case
Glass Fiber 300 79–95 Radiochemical assays
Cotton 150 56–72 Field sampling
Polyester 250 85–90 Explosives detection

Reagent Impregnation Techniques

Reagent integration ensures swipes can ionize or complex target analytes during thermal desorption. Methods include:

Physical Entrainment

  • Process : Submerging substrates in 0.1–1.0% w/v solutions of ionization reagents (e.g., 18-crown-6 ether, β-keto esters).
  • Drying : Vacuum-dried at 50°C for 2 h to minimize reagent aggregation.

Covalent Immobilization

  • Thermally Labile Linkers : Silane-based spacers allow controlled release at 150–200°C, enhancing detection of ammonium nitrate via adduct formation (e.g., crown ether-NH₄⁺).

Multi-Reagent Layering

  • Sequential Deposition : Spatial separation of high/low volatility reagents (e.g., glymes and cryptands) enables stepwise vaporization during thermal ramping.

Thermal and Chemical Stability Optimization

This compound functionality depends on substrate-reagent compatibility under operational conditions:

Thermal Ashing Protocols

  • Environmental Swipes : Decomposed at 650°C for 4 h in oxygen-rich environments, yielding residues soluble in 3M HNO₃.
  • Residue Analysis : Achieves 70–90% recovery of uranium/plutonium after TOPO column purification.

Solvent Resistance

  • Validation : Swipes immersed in 0.1M HNO₃ for 24 h show <5% reagent leaching, critical for HPLC-MS compatibility.

Application-Specific Preparation Workflows

Explosives Detection Swipes

  • Reagents : 0.5% w/w ionic dyes (e.g., methyl violet) + 0.2% chlorinated alkanes.
  • Performance : Detects 10 pg levels of RDX via adduct formation (m/z 267 → 385 after complexation).

Radiochemical Swipes

  • Pre-Wetting : 50 µL 0.1M HNO₃ increases ²⁴¹Am collection efficiency from 27% (dry) to 64% (wet).
  • Validation : E-factor = 0.96 and atom economy = 97% for porphyrin reduction assays.
Table 2: this compound Validation Metrics
Parameter Acceptable Range Measurement Method
Reagent Load 0.1–2.0 mg/cm² Gravimetric analysis
Desorption Yield ≥80% at 250°C GC-MS/MS
Cross-Contamination <0.01% carryover LC-MS/MS with ¹³C internal standards

Q & A

Q. What are the ethical considerations when publishing this compound datasets containing identifiable user behavior?

  • Methodological Answer :
  • Anonymization : Remove metadata (e.g., geolocation, device IDs) and aggregate data to prevent re-identification .
  • Informed consent : Explicitly disclose data usage in consent forms (e.g., "this compound patterns may be published in anonymized form") .

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